Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate
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Overview
Description
Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate is a chemical compound with the molecular formula C14H14N2O8 It is known for its unique structure, which includes two acetyloxyethyl groups and a dicyanobut-2-enedioate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate typically involves the esterification of 2,3-dicyanobut-2-enedioic acid with 2-(acetyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dicyano groups to amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The dicyano groups can interact with nucleophiles, leading to the formation of various bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- Bis[2-(N,N-dimethylamino)ethyl] ether
- 2-Butenedioic acid, 2,3-dicyano-, bis[2-(acetyloxy)ethyl] ester
Uniqueness
Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of new materials and drugs.
Properties
CAS No. |
833447-40-8 |
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Molecular Formula |
C14H14N2O8 |
Molecular Weight |
338.27 g/mol |
IUPAC Name |
bis(2-acetyloxyethyl) 2,3-dicyanobut-2-enedioate |
InChI |
InChI=1S/C14H14N2O8/c1-9(17)21-3-5-23-13(19)11(7-15)12(8-16)14(20)24-6-4-22-10(2)18/h3-6H2,1-2H3 |
InChI Key |
SUPPFDPVCXNVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC(=O)C(=C(C#N)C(=O)OCCOC(=O)C)C#N |
Origin of Product |
United States |
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